Lipophilicity: XLogP3-AA Comparison with 5-Methyl Analog
The target compound exhibits a computed XLogP3-AA value of 0.9, which is 1.2 log units higher than that of the closest structural analog, (5-methylisoxazol-3-yl)methylamine (XLogP3-AA = -0.3) [1][2]. This difference represents a >10-fold increase in lipophilicity, a critical parameter for predicting passive membrane diffusion and blood-brain barrier (BBB) penetration potential. Higher lipophilicity (typically in the range of 1-3) is often associated with improved cellular uptake and target engagement in intracellular and CNS-based assays [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | (5-Methylisoxazol-3-yl)methylamine: -0.3 |
| Quantified Difference | ΔXLogP3-AA = 1.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantifiable lipophilicity advantage directly influences the compound's suitability for cell-based assays and CNS-targeted probe development, distinguishing it from less permeable alkyl analogs.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5200315, (5-Phenylisoxazol-3-yl)methylamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5200315. View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2776306, (5-Methyl-3-isoxazolyl)methylamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2776306. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
